Monobutyl phthalate

Catalog No.
S536002
CAS No.
131-70-4
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monobutyl phthalate

CAS Number

131-70-4

Product Name

Monobutyl phthalate

IUPAC Name

2-butoxycarbonylbenzoic acid

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)

InChI Key

YZBOVSFWWNVKRJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

mono-n-butyl phthalate, monobutyl phthalate, monobutyl phthalate, cobalt (2+) salt, monobutyl phthalate, copper (2+) salt, monobutyl phthalate, manganese (2+) salt, monobutyl phthalate, potassium salt, monobutyl phthalate, sodium salt

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)[O-]

The exact mass of the compound Monobutyl phthalate is 222.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8479. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of phthalic acid monoester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Monobutyl phthalate (MBP) is the primary monoester metabolite of the widely utilized industrial plasticizer dibutyl phthalate (DBP). In scientific procurement, MBP is primarily sourced as an analytical reference standard for human biomonitoring, a direct-acting toxicant for in vitro endocrine disruption assays, and a hapten precursor for immunoassay development. Unlike its parent diester, MBP possesses a free carboxylic acid group and acts as the true biological effector in mammalian systems. This structural and functional divergence makes MBP a critical, non-interchangeable material for exposomics, reproductive toxicology, and diagnostic workflows [1].

Attempting to substitute MBP with its parent compound, DBP, fundamentally compromises both analytical and in vitro workflows. In biological systems, DBP is a prodrug that relies on rapid enzymatic hydrolysis by gut and hepatic esterases to become active. In cell-based assays lacking these specific esterases, DBP yields severe false negatives or requires artificially massive doses to elicit a response. Furthermore, in clinical biomonitoring, DBP is rapidly cleared from the bloodstream and is virtually undetectable in urine, meaning the parent diester cannot be used to quantify exposure; the monoester MBP must be procured as the definitive analytical target [1].

In Vitro Steroidogenesis Inhibition Potency

When evaluating endocrine disruption in vitro, MBP is the active effector. In cultured immature rat Leydig cells, MBP significantly inhibits androgen production at concentrations as low as 50 nM. In contrast, the parent diester DBP requires a concentration of 50 µM to achieve comparable suppression of testosterone and 5α-androstanediol [1].

Evidence DimensionMinimum concentration for significant androgen inhibition
Target Compound Data50 nM (MBP)
Comparator Or Baseline50,000 nM (DBP)
Quantified Difference1000-fold higher potency for MBP
ConditionsImmature rat Leydig cell culture, 3-hour incubation

Procuring MBP rather than DBP for cell-based assays is essential to bypass variable in vitro esterase activity and accurately measure direct receptor and enzyme interactions.

Urinary Biomarker Viability and Analytical Detection

For human biomonitoring of phthalate exposure, the parent compound DBP is analytically unviable due to its rapid in vivo half-life (minutes). MBP is the stable, primary urinary metabolite. Modern LC-MS/MS exposomic workflows rely exclusively on MBP as the quantifiable biomarker, routinely achieving limits of detection (LOD) below 1 ng/mL in urine and plasma matrices [1].

Evidence DimensionAnalytical viability in human urine
Target Compound DataPrimary stable analyte, LOD < 1 ng/mL (MBP)
Comparator Or BaselineUndetectable / rapidly cleared (DBP)
Quantified DifferenceAbsolute requirement for exposure quantification
ConditionsLC-MS/MS targeted exposomics in human cohorts

Analytical laboratories must procure MBP reference standards, as measuring the parent diester in excretion matrices will result in 100% false-negative exposure assessments.

Hapten Conjugation Capability for Immunoassay Development

The development of lateral flow assays and ELISAs for phthalate detection requires conjugating the target molecule to a carrier protein (e.g., BSA or Soybean Trypsin Inhibitor). MBP possesses a free carboxylic acid moiety, enabling direct covalent coupling via standard EDC/NHS chemistry or azo coupling of its derivatives. DBP, being a fully esterified diester, lacks this reactive handle and cannot be directly conjugated to immunogenic proteins[1].

Evidence DimensionCovalent protein conjugation capability
Target Compound DataReactive via free carboxyl group (MBP)
Comparator Or BaselineInert / no reactive functional groups (DBP)
Quantified DifferenceBinary capability (Reactive vs. Inert)
ConditionsHapten-protein immunogen synthesis for antibody production

Diagnostic developers must select the monoester (MBP) to successfully synthesize the structural epitopes required for anti-phthalate antibody generation.

LC-MS/MS Exposomics and Clinical Biomonitoring

MBP is the mandatory analytical reference standard for quantifying human exposure to dibutyl phthalate. Because the parent DBP is rapidly metabolized, clinical and environmental laboratories must spike MBP and its isotopically labeled analogs into urine or plasma samples to accurately calibrate LC-MS/MS instruments for epidemiological studies [1].

In Vitro Reproductive Toxicology Assays

For researchers investigating the mechanisms of phthalate-induced endocrine disruption, MBP is the required active test article. Using MBP directly in Leydig or Sertoli cell cultures isolates the compound's true inhibitory effect on steroidogenic enzymes (e.g., CYP11A1), bypassing the confounding variable of limited in vitro esterase activity that renders DBP artificially inert [2].

Hapten Synthesis for Anti-Phthalate Immunoassays

In the diagnostic sector, MBP serves as a critical precursor for generating anti-DBP/MBP antibodies. Its free carboxylic acid allows for efficient bioconjugation to carrier proteins like BSA, forming the immunogens necessary to develop high-throughput ELISAs and lateral flow test strips for environmental water testing[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

222.08920892 Da

Monoisotopic Mass

222.08920892 Da

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

73.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZI46LWZ45G

Related CAS

5423-38-1 (copper(2+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H360 (97.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

131-70-4
5423-38-1

Wikipedia

Monobutyl_phthalate

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 1-butyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1: Cheng J, Liu Y, Wan Q, Yuan L, Yu X. Degradation of dibutyl phthalate in two contrasting agricultural soils and its long-term effects on soil microbial community. Sci Total Environ. 2018 Jun 4;640-641:821-829. doi: 10.1016/j.scitotenv.2018.05.336. [Epub ahead of print] PubMed PMID: 29879668.
2: Gong P, Lu HC, Zhang C, Chen SS, Wang YB. [Effects of monobutyl phthalate on migration and invasion of mouse Leydig tumor cells]. Zhonghua Yu Fang Yi Xue Za Zhi. 2018 Feb 6;52(2):175-179. doi: 10.3760/cma.j.issn.0253-9624.2018.02.011. Chinese. PubMed PMID: 29429273.
3: Wenzel AG, Brock JW, Cruze L, Newman RB, Unal ER, Wolf BJ, Somerville SE, Kucklick JR. Prevalence and predictors of phthalate exposure in pregnant women in Charleston, SC. Chemosphere. 2018 Feb;193:394-402. doi: 10.1016/j.chemosphere.2017.11.019. Epub 2017 Nov 8. PubMed PMID: 29154114.
4: Huang HB, Chuang CJ, Su PH, Sun CW, Wang CJ, Wu MT, Wang SL. Prenatal and Childhood Exposure to Phthalate Diesters and Thyroid Function in a 9-Year Follow-up Birth Cohort Study: Taiwan Maternal and Infant Cohort Study. Epidemiology. 2017 Oct;28 Suppl 1:S10-S18. doi: 10.1097/EDE.0000000000000722. PubMed PMID: 29028671.
5: Yang P, Gong YJ, Wang YX, Liang XX, Liu Q, Liu C, Chen YJ, Sun L, Lu WQ, Zeng Q. Effect modification by apoptosis-related gene polymorphisms on the associations of phthalate exposure with spermatozoa apoptosis and semen quality. Environ Pollut. 2017 Dec;231(Pt 1):694-702. doi: 10.1016/j.envpol.2017.08.034. Epub 2017 Aug 29. PubMed PMID: 28850937.
6: Kurohane K, Sekiguchi K, Ogawa E, Tsutsumi M, Imai Y. Dibutyl Phthalate Rather than Monobutyl Phthalate Facilitates Contact Hypersensitivity to Fluorescein Isothiocyanate in a Mouse Model. Biol Pharm Bull. 2017 Nov 1;40(11):2010-2013. doi: 10.1248/bpb.b17-00557. Epub 2017 Aug 26. PubMed PMID: 28845027.
7: Saengkaew T, Jantarat C, Nosoognoen W, Supornsilchai V. Association between urinary phthalates and metabolic abnormalities in obese Thai children and adolescents. J Pediatr Endocrinol Metab. 2017 Aug 28;30(9):931-938. doi: 10.1515/jpem-2017-0172. PubMed PMID: 28771440.
8: Gao H, Zhang YW, Huang K, Yan SQ, Mao LJ, Ge X, Xu YQ, Xu YY, Sheng J, Jin ZX, Zhu P, Tao XG, Hao JH, Tao FB. Urinary concentrations of phthalate metabolites in early pregnancy associated with clinical pregnancy loss in Chinese women. Sci Rep. 2017 Jul 28;7(1):6800. doi: 10.1038/s41598-017-06450-2. PubMed PMID: 28754983; PubMed Central PMCID: PMC5533765.
9: Zhang C, Gong P, Ye Y, Zhang L, Chen M, Hu Y, Gu A, Chen S, Wang Y. NF-κB-vimentin is involved in steroidogenesis stimulated by mono-butyl phthalate in primary cultured ovarian granulosa cells. Toxicol In Vitro. 2017 Dec;45(Pt 1):25-30. doi: 10.1016/j.tiv.2017.07.012. Epub 2017 Jul 19. PubMed PMID: 28735033.
10: Moreau M, Leonard J, Phillips KA, Campbell J, Pendse SN, Nicolas C, Phillips M, Yoon M, Tan YM, Smith S, Pudukodu H, Isaacs K, Clewell H. Using exposure prediction tools to link exposure and dosimetry for risk-based decisions: A case study with phthalates. Chemosphere. 2017 Oct;184:1194-1201. doi: 10.1016/j.chemosphere.2017.06.098. Epub 2017 Jun 24. PubMed PMID: 28672700.
11: Kumar V, Sharma N, Maitra SS. Comparative study on the degradation of dibutyl phthalate by two newly isolated Pseudomonas sp. V21b and Comamonas sp. 51F. Biotechnol Rep (Amst). 2017 Apr 28;15:1-10. doi: 10.1016/j.btre.2017.04.002. eCollection 2017 Sep. PubMed PMID: 28580302; PubMed Central PMCID: PMC5447571.
12: Sugino M, Hatanaka T, Todo H, Mashimo Y, Suzuki T, Kobayashi M, Hosoya O, Jinno H, Juni K, Sugibayashi K. Safety evaluation of dermal exposure to phthalates: Metabolism-dependent percutaneous absorption. Toxicol Appl Pharmacol. 2017 Aug 1;328:10-17. doi: 10.1016/j.taap.2017.05.009. Epub 2017 May 12. PubMed PMID: 28506834.
13: Du J, Xiong D, Zhang Q, Li X, Liu X, You H, Ding S, Yang X, Yuan J. Mono-butyl phthalate-induced mouse testis injury is associated with oxidative stress and down-regulated expression of Sox9 and Dazl. J Toxicol Sci. 2017;42(3):319-328. doi: 10.2131/jts.42.319. PubMed PMID: 28496037.
14: Gao H, Zhu YD, Xu YY, Zhang YW, Yao HY, Sheng J, Jin ZX, Ren LL, Huang K, Hao JH, Tao FB. Season-dependent concentrations of urinary phthalate metabolites among Chinese pregnant women: Repeated measures analysis. Environ Int. 2017 Jul;104:110-117. doi: 10.1016/j.envint.2017.03.021. Epub 2017 Apr 4. PubMed PMID: 28389128.
15: Wang IJ, Karmaus WJ. Oxidative Stress-Related Genetic Variants May Modify Associations of Phthalate Exposures with Asthma. Int J Environ Res Public Health. 2017 Feb 8;14(2). pii: E162. doi: 10.3390/ijerph14020162. PubMed PMID: 28208751; PubMed Central PMCID: PMC5334716.
16: Thomsen AM, Riis AH, Olsen J, Jönsson BA, Lindh CH, Hjollund NH, Jensen TK, Bonde JP, Toft G. Female exposure to phthalates and time to pregnancy: a first pregnancy planner study. Hum Reprod. 2017 Jan;32(1):232-238. Epub 2016 Nov 16. PubMed PMID: 27852689.
17: Lin Q, Chen S, Chao Y, Huang X, Wang S, Qiu R. Carboxylesterase-involved metabolism of di-n-butyl phthalate in pumpkin (Cucurbita moschata) seedlings. Environ Pollut. 2017 Jan;220(Pt A):421-430. doi: 10.1016/j.envpol.2016.09.084. Epub 2016 Sep 30. PubMed PMID: 27697378.
18: Corbasson I, Hankinson SE, Stanek EJ 3rd, Reeves KW. Urinary bisphenol-A, phthalate metabolites and body composition in US adults, NHANES 1999-2006. Int J Environ Health Res. 2016 Oct-Dec;26(5-6):606-17. doi: 10.1080/09603123.2016.1233524. Epub 2016 Sep 19. PubMed PMID: 27643383.
19: Hu X, Gu Y, Huang W, Yin D. Phthalate monoesters as markers of phthalate contamination in wild marine organisms. Environ Pollut. 2016 Nov;218:410-418. doi: 10.1016/j.envpol.2016.07.020. Epub 2016 Jul 18. PubMed PMID: 27435611.
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